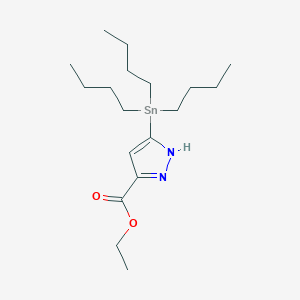
5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C18H34N2O2Sn . It is a solid substance . Pyrazoles, which include this compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester consists of a pyrazole ring with a tributylstannyl group at the 5-position and a carboxylic acid ethyl ester group at the 3-position .Physical And Chemical Properties Analysis
5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester is a solid substance . Its molecular weight is 429.18 .Scientific Research Applications
Synthesis and Chemical Properties
Pyrazole derivatives are pivotal in the synthesis of complex molecules due to their versatile chemical properties. The synthesis of ethyl 3‐ and 5‐triflyloxy‐1H‐pyrazole‐4‐carboxylates has been explored as precursors in cross-coupling reactions to obtain condensed pyrazoles, showcasing the utility of pyrazole esters in constructing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Arbačiauskienė et al., 2011). Similarly, the development of a safe and efficient synthesis route for ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for various chemical transformations, underscores the role of pyrazole derivatives in facilitating the synthesis of medically relevant compounds (Szilágyi et al., 2022).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, pyrazole derivatives have been synthesized and evaluated for their pharmacological activities. For instance, a study on the synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters reveals their potential as new analgesic and anti-inflammatory agents, with minimal ulcerogenic effects compared to traditional medications (Gokulan et al., 2012). This research highlights the therapeutic potential of pyrazole esters in developing safer and more effective drugs.
Material Science and Corrosion Inhibition
Pyrazole derivatives also find applications in material science, particularly as corrosion inhibitors. The effectiveness of certain pyrazole compounds in reducing the corrosion rate of steel in acidic environments demonstrates their potential in extending the lifespan of metal structures (Herrag et al., 2007). This property is crucial for industries reliant on metal infrastructure, offering a chemical approach to combating corrosion.
Optical and Electronic Applications
The exploration of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential nonlinear optical (NLO) materials underscores the importance of pyrazole derivatives in optical and electronic applications. These compounds have shown promising optical nonlinearity, indicating their suitability for optical limiting applications, which are essential in protecting optical sensors and human eyes from damage by intense light sources (Chandrakantha et al., 2013).
Safety And Hazards
Future Directions
Future research could focus on exploring the synthesis methods, chemical reactions, and potential applications of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester. As pyrazoles have a wide range of applications in various fields of chemistry , this compound could also have potential uses that are yet to be discovered.
properties
IUPAC Name |
ethyl 5-tributylstannyl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N2O2.3C4H9.Sn/c1-2-10-6(9)5-3-4-7-8-5;3*1-3-4-2;/h3H,2H2,1H3,(H,7,8);3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTNFPBKDVQZLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NN1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566283 |
Source


|
| Record name | Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester | |
CAS RN |
141998-85-8 |
Source


|
| Record name | Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-(dimethylamino)-3-methylphenyl]acetamide](/img/structure/B181724.png)






